molecular formula C14H18N4O B2412607 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-93-2

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2412607
CAS RN: 2034525-93-2
M. Wt: 258.325
InChI Key: NTVAXUKAKSUXSH-UHFFFAOYSA-N
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Description

“8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-7-ones . This class of compounds is known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. When acylated with carboxylic anhydrides or acid chlorides, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives include cyclization reactions involving the acetyl methyl group and the amide carbonyl moiety . The introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for Cdk4 vs other Cdks and representative tyrosine kinases .

Scientific Research Applications

References:

  • Smolobochkin, A. V., Gazizov, A. S., Garifzyanov, A. R., Burilov, A. R., & Pudovik, M. A. (2022). Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. Russian Chemical Bulletin, 71(5), 878–884
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. (2021). RSC Advances, 11(54), 34019–34025
  • Synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrid compounds. (2022). Pharmaceutical Research, 39(3), 1–14

Future Directions

The future directions for “8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds involve further optimization to identify highly potent and selective inhibitors of Cdk4 that exhibit potent antiproliferative activity against human tumor cells in vitro . These compounds may be employed in the development of future antidiabetic drugs .

properties

IUPAC Name

8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVAXUKAKSUXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

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